
Iodixanol
Overview
Description
Iodixanol is a nonionic, hydrophilic contrast agent commonly used in medical imaging, particularly during coronary angiography. It is known for its iso-osmolar properties, meaning it has the same osmolality as blood, which reduces the risk of adverse reactions in patients, especially those with renal dysfunction .
Mechanism of Action
Target of Action
Iodixanol is primarily used as a contrast agent during coronary angiography . Its primary targets are the body structures that contain iodine . It is particularly useful in individuals with renal dysfunction, as it is believed to be less toxic to the kidneys than most other intravascular contrast agents .
Mode of Action
This compound works by attenuating x-rays as they pass through the body . The degree of opacity produced by this compound is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays . After intravascular administration, this compound makes opaque those internal structures in its path of flow, allowing their visualization until significant hemodilution and elimination occur .
Pharmacokinetics
This compound is rapidly excreted, mainly via the kidneys . The plasma half-life in humans is approximately 2.1 hours . Within 24 hours after injection, 97% of the dose is excreted unmetabolized in the urine via glomerular filtration . The excretion in feces is 1.2% of the dose . The parameters calculated were independent of the given dose .
Result of Action
The primary result of this compound’s action is the opacification of vessels in the path of flow of the contrast agent, permitting visualization of internal structures . This allows for the diagnosis and monitoring of various medical conditions, particularly those related to the cardiovascular system .
Action Environment
The absorption performance of this compound can be affected by several factors, including the quantity of this compound templates, the crosslink density, and the solvents/porogens . Physicochemical environmental conditions also affect the biotransformation of this compound . The most important factors are considered to be the availability of oxygen, organic carbon, and photochemical pre-treatment .
Biochemical Analysis
Biochemical Properties
Iodixanol is a dimeric nonionic contrast medium with lower osmolality and a higher iodine ratio than other nondimeric contrast media . It has 9 hydroxyl groups and no carboxyl groups; the presence of these groups is associated with reduced and increased toxicity, respectively .
Cellular Effects
This compound is cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress . This compound treatment distinctly impaired the vitality of human umbilical vein endothelial cells (HUVECs), and greatly disordered the metabolic pathways related to energy production and oxidative stress .
Molecular Mechanism
Organic iodine compounds like this compound attenuate x-rays as they pass through the body, thereby allowing the body structures containing iodine to be delineated in contrast to those structures that do not contain iodine . The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays . After intravascular administration, this compound makes opaque those internal structures in its path of flow, allowing their visualization until significant hemodilution and elimination occur .
Temporal Effects in Laboratory Settings
This compound has been shown to cause a more prolonged increase in urinary alkaline phosphatase excretion and greater delayed corticomedullary attenuation than iopamidol or iopentol (at the same iodine dose) .
Dosage Effects in Animal Models
Although intra-arterial injection of this compound 320 mgI/ml causes undesirable peripheral vasodilation in patients undergoing femoral arteriography, studies conducted in dogs or rabbits showed that this compound induced significantly smaller changes in blood flow than the same iodine concentrations of iohexol, iopentol, iopromide or metrizoate .
Metabolic Pathways
This compound treatment distinctly impaired the vitality of HUVECs, and greatly disordered the metabolic pathways related to energy production and oxidative stress . This compound activated glucose metabolism and the TCA cycle but inhibited choline metabolism and glutathione metabolism .
Transport and Distribution
This compound distributes only in the extracellular fluid . Distribution half-life (t½α), elimination half-life (t½β) and apparent volume of distribution are not dose-dependent, with mean values of 0.43 and 2.18 hours and 0.275 L/kg, respectively, for this compound 0.3 to 1.2 gl/kg .
Subcellular Localization
The majority of pathogenic αSyn (indicated by serine 129 phosphorylated αSyn, ps-αSyn) was membrane-bound and associated with mitochondria . In contrast, only a minuscule amount of physiological αSyn was mitochondrial bound . In vitro, αSyn PFF displayed a stronger binding to purified mitochondria than did αSyn monomer, revealing a preferential mitochondria binding by aggregated αSyn .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iodixanol involves the dimerization of 5-acetamido-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. This reaction is carefully controlled to inhibit excessive side reactions such as alkylation by maintaining the pH of the reaction mixture with a boron-containing acidic substance or salts like boric acid . The conversion rate of the starting compound to this compound is approximately 85-90% .
Industrial Production Methods: In industrial settings, the crude product of this compound is purified using macroporous adsorption resin chromatographic columns and recrystallization. This process yields this compound with a purity of greater than 99% . The final product is then formulated for pharmaceutical use, ensuring it meets stringent quality standards required for medical applications .
Chemical Reactions Analysis
Types of Reactions: Iodixanol primarily undergoes substitution reactions due to the presence of iodine atoms in its structure. These reactions are facilitated by the hydrophilic nature of the compound, which allows it to interact readily with various reagents.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include epichlorohydrin or epibromohydrin, which are used in the initial synthesis stages . The reaction conditions are typically controlled to maintain the stability of the iodine atoms and prevent unwanted side reactions.
Major Products Formed: The major product formed from the synthesis of this compound is the dimeric compound itself, which is then purified to achieve the desired purity levels for medical use .
Scientific Research Applications
Iodixanol is a nonionic, iso-osmolar, water-soluble contrast agent containing iodine, employed to enhance X-ray imaging of arteries and veins . The iodine in this compound blocks X-rays, creating opacity that delineates blood vessels, which allows for radiographic visualization until the solution dilutes and is eliminated . It is administered via intra-arterial or intravenous injections, depending on the required radiologic procedure .
Clinical Applications
This compound is used in both adult and pediatric populations for a variety of imaging purposes :
- Adults (12 years and older) :
- Intra-arterial and intravenous imaging.
- Computed tomography (CT) of the head and body.
- Excretory urography.
- Peripheral venography.
- Coronary CT angiography (CCTA).
- Children (under 12 years) :
- Intra-arterial: Angiocardiography, cerebral arteriography, and visceral arteriography.
- Intravenous: CT imaging of the head and body and excretory urography.
This compound's properties, including isotonicity with plasma, a high safety profile, and minimal impairment of renal function, make it suitable for clinical diagnostic imaging, interventions, vascular stenting, and surgical treatments .
This compound in Coronary CT Angiography (CCTA)
This compound is effective for CCTA, with high sensitivity and specificity . A multi-center study demonstrated that this compound-enhanced CCTA had a sensitivity of 96.1%, 95.8%, and 94.7% at 1, 6, and 12 months, respectively. Specificity was 84.5%, 86.6%, and 87.0%, with a negative predictive value (NPV) greater than 99.0% .
Use as a Fibrin Hydrogel Contrast Agent
This compound can be used to render fibrin hydrogels radiopaque for endodontic applications . When added to fibrin-rich clots, this compound results in shorter, thinner, and more numerous fibrin fibers, leading to a compact 3D architecture with smaller pores and higher crosslinking of fibrin fibers . Tissue compatibility is not influenced by the addition of this compound to the hydrogel .
Adverse Reactions
The overall adverse reaction rate to this compound is about 1.52%, with immediate reactions (within 1 hour) accounting for 0.58% and delayed reactions (1 hour to 7 days) accounting for 0.97% .
Impact on Fibrinolysis
Use in Extracellular Vesicle (EV) Isolation
Comparison with Similar Compounds
Iodixanol is often compared with other nonionic iodinated contrast agents such as iohexol and iopromide. While all these agents are used for similar imaging purposes, this compound’s iso-osmolarity sets it apart, making it less likely to cause adverse reactions in patients with renal issues . Other similar compounds include iomeprol and ioversol, which also have nonionic properties but differ in their osmolality and viscosity .
Biological Activity
Iodixanol is a non-ionic iodinated contrast agent widely used in various imaging procedures, particularly in interventional radiology and cardiology. Its biological activity has been extensively studied, revealing significant implications for patient safety, renal function, and thrombolytic profiles. This article synthesizes recent research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity of this compound.
This compound functions primarily as a contrast medium due to its high iodine content, which enhances radiographic imaging by increasing x-ray absorption. Unlike other contrast agents, this compound exhibits unique properties that influence its biological interactions:
- Osmolality : this compound is iso-osmolar, meaning it has similar osmolality to human plasma. This characteristic minimizes the risk of contrast-induced nephropathy (CIN) and other adverse reactions compared to hyperosmolar agents like iohexol.
- Radical Generation : Studies have shown that this compound generates fewer oxygen-centered free radicals than iohexol, suggesting a reduced potential for oxidative stress during procedures .
2. Safety Profile and Renal Function
The safety profile of this compound has been evaluated in various studies, particularly concerning its impact on renal function:
- A retrospective analysis involving 132 patients undergoing cerebrovascular interventions demonstrated that this compound did not significantly affect serum creatinine (SCr) or blood urea nitrogen (BUN) levels post-procedure across different age groups .
- In a comparative study of this compound and ioversol for preventing CIN, the incidence was significantly lower in the this compound group (2.5%) compared to ioversol (8.3%) among patients with renal impairment undergoing coronary angiography .
Table 1: Incidence of Contrast-Induced Nephropathy (CIN)
Contrast Agent | Incidence of CIN (%) | Statistical Significance |
---|---|---|
This compound | 2.5 | P = 0.047 |
Ioversol | 8.3 |
3. Thrombolytic Activity
Research indicates that this compound may enhance fibrinolysis compared to other contrast agents:
- A study focused on patients undergoing elective coronary angiography found that while both this compound and iohexol decreased tissue plasminogen activator (t-PA) levels, only this compound maintained t-PA activity post-procedure . This suggests a favorable profile for promoting fibrinolysis.
Case Study: Fibrinolytic Profile Comparison
In a randomized trial involving 12 patients receiving either this compound or iohexol, the following results were observed:
- t-PA Activity : No significant reduction in t-PA levels was noted in the this compound group.
- PAI-1 Levels : A significant reduction in plasminogen activator inhibitor-1 (PAI-1) levels was observed in the this compound group compared to iohexol (P = 0.023) .
4. Adverse Reactions
Despite its favorable safety profile, some adverse reactions have been reported:
- A post-marketing surveillance study with over 20,000 patients indicated a low incidence of adverse drug reactions (ADRs), comparable to other non-ionic contrast media . Specifically, acute reactions occurred in only 3.79% of cases using this compound.
5. Conclusion
This compound demonstrates significant biological activity as a contrast agent with a favorable safety profile and minimal impact on renal function. Its unique characteristics promote enhanced fibrinolytic activity while reducing the risk of CIN compared to other agents like iohexol and ioversol. Continued research is essential to further elucidate its mechanisms and optimize its use in clinical practice.
Properties
IUPAC Name |
5-[acetyl-[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44I6N6O15/c1-13(52)46(30-26(38)20(32(59)42-3-15(54)9-48)24(36)21(27(30)39)33(60)43-4-16(55)10-49)7-19(58)8-47(14(2)53)31-28(40)22(34(61)44-5-17(56)11-50)25(37)23(29(31)41)35(62)45-6-18(57)12-51/h15-19,48-51,54-58H,3-12H2,1-2H3,(H,42,59)(H,43,60)(H,44,61)(H,45,62) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQNWMBBSKPBAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44I6N6O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045523 | |
Record name | Iodixanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1550.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Iodixanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015379 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water, 1.85e-01 g/L | |
Record name | Iodixanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Iodixanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015379 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.266 | |
Record name | Iodixanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Organic iodine compounds attenuate x-rays as they pass through the body, thereby allowing the body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. After intravascular administration, iodixanol makes opaque those internal structures in its path of flow, allowing their visualization until significant hemodilution and elimination occur., Intravascular injection of iodixanol opacifies those vessels in the path of flow of the contrast agent, permitting radiographic visualization of the internal structures until significant dilution and elimination occurs. | |
Record name | Iodixanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01249 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iodixanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
92339-11-2 | |
Record name | Iodixanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92339-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodixanol [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092339112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodixanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01249 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | iodixanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Iodixanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Acetyl-(3-(acetyl-(3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodophenyl)amino)-2- hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide; 5,5'-((2-Hydroxytrimethylene)bis(acetylimino))bis(N,N'-bis(2,3-dihydroxypropyl)-2,4,6- triiodoisophthalamide); | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODIXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW8W27HTXX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Iodixanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Iodixanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015379 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240-250 °C | |
Record name | Iodixanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.